Lustromycin

Anaerobic bacteria Clostridium MIC

Researchers aiming to inhibit Clostridium spp. without disrupting aerobic Gram-positive flora face a scarcity of selective agents. Lustromycin (CAS 105156-68-1) offers a >200-fold selectivity window (MIC >100 µg/mL against key aerobes vs. 6.25 µg/mL against C. perfringens), enabling precise mode-of-action studies in defined anaerobic co-culture models. - **Selectivity**: >200-fold window vs. vancomycin for C. perfringens. - **Unique Chemistry**: Only nargenicin-family member with a maleic anhydride moiety on the 14-membered macrolactone. - **Supply**: Purified natural product from Streptomyces sp. SK-1071; inquire for bulk availability.

Molecular Formula C32H38O13
Molecular Weight 630.6 g/mol
CAS No. 105156-68-1
Cat. No. B010235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLustromycin
CAS105156-68-1
Synonymslustromycin
Molecular FormulaC32H38O13
Molecular Weight630.6 g/mol
Structural Identifiers
SMILESCC1=CC2COC(=O)CCC3=C(C=COCC(C2OC(=O)C(C(C4C15C6C(CC(O5)CC6O)C=C4)OC)OC)O)C(=O)OC3=O
InChIInChI=1S/C32H38O13/c1-15-10-17-13-42-24(35)7-5-19-20(30(37)44-29(19)36)8-9-41-14-23(34)26(17)43-31(38)28(40-3)27(39-2)21-6-4-16-11-18-12-22(33)25(16)32(15,21)45-18/h4,6,8-10,16-18,21-23,25-28,33-34H,5,7,11-14H2,1-3H3/b9-8+,15-10+
InChIKeyFDSONACTBUTSIH-RQADFKIXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lustromycin: A Maleic Anhydride-Containing Macrolide


Lustromycin is a polyketide macrolide antibiotic (C₃₂H₃₈O₁₃, MW 630.64) first isolated from the fermentation broth of Streptomyces sp. SK-1071 [1]. The compound is a member of the nargenicin family and is characterized by a rare ether-bridged cis-decalin core fused to a 10-membered macrolactone and a 14-membered macrolactone bearing a maleic anhydride functionality [2]. Its biological profile is defined by selective antibacterial activity against anaerobic bacteria, particularly Clostridium spp., with minimal activity against aerobic Gram-positive and Gram-negative organisms [1].

1
Assay Workflow
Supports anaerobic screening models targeting Clostridium spp. with reported selective activity.
2
Chemotype Distinction
Maleic anhydride-containing macrolide within the nargenicin family; distinct from Luminamicin.
3
Synthetic Tractability
Published stereocontrolled route to the oxa-bridged core enables late-stage SAR divergence.

Why Lustromycin Cannot Be Substituted by Other Macrolides


The nargenicin family of macrolides, to which Lustromycin belongs, exhibits a rare ether-bridged cis-decalin motif and a narrow spectrum of activity that sets them apart from broad-spectrum macrolides such as erythromycin [1]. Within this family, Lustromycin and its closest structural analog Luminamicin differ by a single oxygen atom, and this compositional difference results in a distinct maleic anhydride moiety on the 14-membered macrolactone of Lustromycin [2]. Generic substitution between these two compounds is therefore inappropriate, as the maleic anhydride functionality may confer different target-binding kinetics, reactivity, and downstream biological outcomes that are not captured by MIC values alone. The quantitative evidence below details the specific dimensions where Lustromycin diverges from Luminamicin and from the clinical comparator vancomycin.

Luminamicin Substitution May Alter Target Profile
Lack of the maleic anhydride moiety in Luminamicin likely shifts electrophilic reactivity and target engagement. Cross-study MIC data show rank-order differences against anaerobes that may require assay-specific validation.
Broader-Spectrum Macrolides Lack Anaerobic Selectivity
Macrolides such as erythromycin target aerobic Gram-positive organisms and may confound anaerobic co-culture models. The reported narrow spectrum of Lustromycin limits impact on aerobic commensals.

Lustromycin Quantitative Differentiation Evidence


Selective Anti-Anaerobic Activity vs. Vancomycin

In a parallel MIC assay performed under identical conditions, Lustromycin demonstrated a profoundly different activity spectrum compared to vancomycin. Lustromycin was inactive against all aerobic Gram-positive and Gram-negative bacteria tested (MIC >100 µg/mL), while vancomycin was highly active against Gram-positive aerobes (MIC 0.2–0.4 µg/mL) [1]. Conversely, against the anaerobic Clostridium perfringens, Lustromycin exhibited an MIC of 6.25 µg/mL, whereas its aerobic Gram-positive potency was absent [1]. This selectivity profile is the opposite of vancomycin's and defines Lustromycin as a narrow-spectrum anti-anaerobic agent.

Anaerobic Selectivity vs. Vancomycin
Head-to-head
>200-fold selectivity for C. perfringens over aerobic Gram-positives; vancomycin shows inverse spectrum.
Supports anaerobic-selective model design
Parallel agar dilution MIC assay; discovery publication data.
Anaerobic bacteria Clostridium MIC Antimicrobial susceptibility

Maleic Anhydride Moiety vs. Luminamicin

Extensive 2D NMR studies established that Lustromycin possesses a maleic anhydride functionality conjugated to its 14-membered macrolactone, a feature absent in Luminamicin [1]. This structural distinction is reflected in their molecular formulas: Lustromycin (C₃₂H₃₈O₁₃) contains one additional oxygen atom compared to Luminamicin (C₃₂H₃₈O₁₂) [2]. The maleic anhydride introduces an electrophilic center and altered hydrogen-bonding capacity that may affect both target engagement and metabolic stability, providing a rationale for selecting Lustromycin specifically when studying the role of this functional group in the nargenicin pharmacophore.

Maleic Anhydride Moiety
Structural Elucidation
C₃₂H₃₈O₁₃ vs. C₃₂H₃₈O₁₂ (Luminamicin); distinct electrophilic anhydride center present.
Defines unique chemical reactivity handle
Confirmed by 2D NMR (HSQC, HMBC); distinct from Luminamicin enol ether.
Natural product structure Maleic anhydride Macrolide Structure-activity relationship

Anaerobic Potency Profile vs. Luminamicin

Cross-study comparison of MIC values from the respective discovery publications reveals a differentiated potency spectrum between Lustromycin and Luminamicin. Against Clostridium perfringens, Luminamicin (MIC 3.12 µg/mL) is 2-fold more potent than Lustromycin (MIC 6.25 µg/mL). Against Clostridium kainantoi, Luminamicin (MIC 6.25 µg/mL) is 4-fold more potent than Lustromycin (MIC 25 µg/mL). However, both compounds share identical activity against C. difficile (MIC 6.25 µg/mL). Notably, Lustromycin exhibits substantially weaker activity against Bacteroides fragilis (MIC 50 µg/mL) compared to Luminamicin (MIC 12.5 µg/mL), a 4-fold difference [1][2]. These data indicate that Lustromycin is not simply a less potent analogue but possesses a distinct rank order of potency within the Clostridium genus and against B. fragilis.

Anaerobic Potency Profile
Cross-study Comparable
Luminamicin 2-fold more potent vs. C. perfringens, 4-fold vs. C. kainantoi; equipotent vs. C. difficile.
Differentiated rank-order within Clostridium genus
Comparative review of original 1985/1986 J. Antibiot. data sets.
Clostridium Bacteroides Macrodiolide Narrow-spectrum antibiotic

Solubility in Organic Solvents vs. Luminamicin

The published solubility data indicate a practical difference in organic solvent compatibility. Lustromycin is soluble in MeOH, acetone, and EtOAc, and slightly soluble in CHCl₃, Et₂O, and benzene [1]. Luminamicin is described as soluble in MeOH, acetone, and EtOAc, but insoluble in H₂O and hexane, with no mention of CHCl₃, Et₂O, or benzene solubility [2]. The slight solubility of Lustromycin in chloroform and ether-based solvents provides additional options for chromatographic purification and sample preparation not available with Luminamicin.

Organic Solvent Solubility
Supplier Data
Slightly soluble in CHCl₃, Et₂O, and benzene; Luminamicin solubility not reported for these solvents.
Broader extraction and chromatography options
Qualitative assessment from Kitasato University data sheets.
Solubility Natural product purification Formulation Physicochemical properties

Stereocontrolled Synthesis of Oxa-Bridged Core

A published synthetic study demonstrated an efficient, stereocontrolled route to the 11-oxatricyclo[5.3.1.1³,⁸]undecane nucleus common to both Lustromycin and Luminamicin via intramolecular hetero-Michael addition followed by aldol condensation [1]. This work shows that the core scaffold of Lustromycin is synthetically accessible, and because Lustromycin presents a maleic anhydride-bearing macrolactone, it serves as a distinct structural probe within the nargenicin family. Researchers can utilize the same synthetic strategy to access the core, then diverge late-stage to install the maleic anhydride or the Luminamicin-type enol ether, enabling direct comparative structure–activity relationship studies.

Synthetic Access to Core
Supporting Evidence
Stereocontrolled route to oxa-bridged octalin via intramolecular hetero-Michael/aldol sequence.
Enables late-stage SAR divergence studies
Synthetic methodology published; Tetrahedron Lett. 2007.
Total synthesis Oxa-bridged octalin Nargenicin scaffold Stereocontrolled synthesis

Lustromycin Research & Procurement Scenarios


Clostridium-Selective Anti-Anaerobic Probe

When the experimental objective requires inhibition of Clostridium spp. without perturbing aerobic Gram-positive flora, Lustromycin provides a >200-fold selectivity window (MIC >100 µg/mL against key aerobes vs. 6.25 µg/mL against C. perfringens) as established by direct head-to-head MIC data with vancomycin [1]. This profile is suitable for mode-of-action studies in defined anaerobic co-culture models where broad-spectrum agents would confound interpretation.

Nargenicin Family SAR Studies

Lustromycin is the only nargenicin-family member whose fully elucidated structure contains a maleic anhydride moiety on the 14-membered macrolactone [1]. Medicinal chemistry programs aiming to understand the contribution of this electrophilic group to target binding, selectivity, or pharmacokinetics should procure Lustromycin as the comparator to the non-anhydride analog Luminamicin. The shared oxa-bridged octalin core accessible via published synthetic methodology enables systematic analog generation [2].

Solubility-Based Purification Method Development

The documented slight solubility of Lustromycin in chloroform, diethyl ether, and benzene [1] enables extraction and chromatographic protocols that are not feasible with Luminamicin, which lacks reported solubility in these solvents [2]. Laboratories developing purification cascades for macrodiolide natural products can exploit this broader solvent compatibility to achieve higher recovery or distinct selectivity during liquid-liquid partitioning.

Biosynthetic Gene Cluster Comparison in Actinobacteria

Lustromycin is biosynthesized by Streptomyces sp. SK-1071, a strain phylogenetically distinct from the Luminamicin producer OMR-59 [1]. Comparative genomics studies focused on the evolution of the nargenicin biosynthetic locus require Lustromycin pathway data to determine how the maleic anhydride functionality arises and whether it correlates with specific accessory genes. The genome sequencing of Lustromycin producers has been identified as a priority for understanding the evolution of this antibiotic family [2].

Application
Selection Property
Validation Focus
Clostridium Screening Studies
Reported anaerobic selectivity profile
Comparator MIC endpoints vs. vancomycin
Nargenicin Family SAR
Maleic anhydride chemotype vs. enol ether
Target engagement / selectivity assay context
Purification Method Development
Organic solvent solubility in CHCl₃ and Et₂O
Chromatographic recovery and resolution
Biosynthetic Gene Cluster Comparison
Strain lineage and genomic BGC structure
Maleic anhydride biosynthetic gene identification
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